N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Description
N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine (CAS: 1225162-71-9) is a tertiary amine derivative featuring a 2,5-dimethoxybenzyl group and a propyl chain terminated with a 1-methyl-1H-tetrazole-5-thioether moiety. Its molecular formula is C₁₄H₂₁N₅O₂S, with a molecular weight of 323.42 g/mol . The compound’s structure combines aromatic methoxy substituents, a flexible alkyl spacer, and a tetrazole heterocycle, making it a candidate for medicinal chemistry applications, particularly in receptor targeting or enzyme inhibition.
Properties
Molecular Formula |
C14H21N5O2S |
|---|---|
Molecular Weight |
323.42 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H21N5O2S/c1-19-14(16-17-18-19)22-8-4-7-15-10-11-9-12(20-2)5-6-13(11)21-3/h5-6,9,15H,4,7-8,10H2,1-3H3 |
InChI Key |
RVUVRGAZOHDYEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 2,5-dimethoxybenzyl chloride from 2,5-dimethoxybenzyl alcohol using thionyl chloride or another chlorinating agent.
Attachment of the Propylamine Chain: The benzyl chloride intermediate is then reacted with 3-mercaptopropylamine in the presence of a base such as sodium hydroxide to form the desired benzylamine derivative.
Introduction of the Tetraazole Ring: The final step involves the reaction of the benzylamine derivative with 1-methyl-1H-tetraazole-5-thiol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a catalyst or base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines, alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the tetraazole ring may interact with metal ions or active sites of enzymes, while the benzyl and propylamine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as benzylamine backbones, sulfanyl linkages, or heterocyclic systems:
Key Observations:
Heterocyclic Systems: The target compound uses a 1-methyl-1H-tetrazole ring, whereas analogues like 7c () and the oxadiazole derivative () employ 1,3,4-oxadiazole or thiadiazole cores. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, while oxadiazoles enhance π-π stacking .
Substituent Effects :
- Aromatic Rings : The 2,5-dimethoxybenzyl group in the target provides electron-rich aromaticity, contrasting with 3,4,5-trimethoxyphenyl () or 2-chlorophenyl (). Methoxy groups enhance solubility and receptor affinity, while halogens (e.g., Cl) increase lipophilicity .
- Spacer Flexibility : The propyl spacer in the target compound balances rigidity and flexibility, whereas analogues like 7c use shorter chains directly linked to amide groups .
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